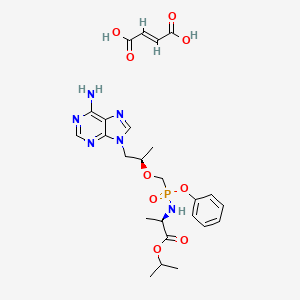

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

Description

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate, commonly known as tenofovir alafenamide fumarate (TAF), is a nucleotide reverse transcriptase inhibitor (NRTI) prodrug used in the treatment of HIV and hepatitis B. Its molecular formula is C₃₅H₄₄N₇O₁₄P·C₄H₄O₄ (including the fumarate counterion), with a CAS number of 379270-37-8 . TAF is designed to improve the pharmacokinetic profile of its parent compound, tenofovir, by enhancing cellular uptake and reducing systemic toxicity. Upon intracellular activation, TAF releases tenofovir diphosphate, which inhibits viral replication by competing with endogenous nucleotides .

TAF’s structural complexity arises from its phosphonamidate ester moiety and stereospecific configuration, critical for its stability in plasma and targeted delivery to lymphoid tissues . Unlike tenofovir disoproxil fumarate (TDF), TAF’s lower dose requirement (25 mg vs. 300 mg for TDF) minimizes renal and bone toxicity, making it a preferred therapeutic option .

Properties

Molecular Formula |

C25H33N6O9P |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16-,33?;/m1./s1 |

InChI Key |

MEJAFWXKUKMUIR-JDYQBAINSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-1-(6-Amino-9H-purin-9-yl)Propan-2-ol Intermediate

The adenine-propanol intermediate is synthesized via nucleophilic substitution of 9-(2-hydroxypropyl)adenine with protected purine derivatives. CN108822149B discloses a toluene-thionyl chloride system for chlorination, yielding 19-[(R)-2-[[(chlorophenoxyphosphono)methoxy]propyl]]adenine with 95% yield and 94.5% purity. Critical parameters include:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 96 hours |

| Diastereomer Purity | 76.6% (non-optimized) |

Phosphoryl Coupling with D-Alaninate Isopropyl Ester

The phosphoryl group is introduced via a two-step sequence:

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, isopropyl acetate, and sulfolane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with thionyl chloride produces a mixture of chlorides, which can be further processed to obtain the desired compound .

Scientific Research Applications

Antiviral Activity

Tenofovir Alafenamide Fumarate is utilized as an antiviral medication. It functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. The compound is converted into Tenofovir inside the body, which then exerts its therapeutic effects.

Treatment Regimens

The compound is often included in combination therapy regimens for HIV treatment. It has been shown to be effective in both treatment-naive and treatment-experienced patients. Clinical studies have demonstrated that it can achieve viral suppression with fewer side effects compared to older formulations like Tenofovir Disoproxil Fumarate.

Efficacy in HIV Treatment

A pivotal study published in the Journal of Medicine showed that patients receiving Tenofovir Alafenamide Fumarate achieved a higher rate of virologic suppression compared to those on Tenofovir Disoproxil Fumarate after 48 weeks of treatment. The study highlighted a significant reduction in renal and bone mineral density side effects, making it a preferred option for long-term therapy .

Hepatitis B Management

In patients with chronic Hepatitis B, Tenofovir Alafenamide Fumarate demonstrated comparable efficacy to other antiviral agents while showing a more favorable safety profile. A clinical trial indicated that the compound effectively reduced viral loads and improved liver function tests without significant adverse effects .

Comparative Data Table

| Feature | Tenofovir Alafenamide | Tenofovir Disoproxil |

|---|---|---|

| Dosage | Lower (25 mg/day) | Higher (300 mg/day) |

| Renal Toxicity | Lower incidence | Higher incidence |

| Bone Density Impact | Minimal | Significant |

| Virologic Suppression Rate | Higher | Moderate |

| Indications | HIV, Hepatitis B | HIV |

Mechanism of Action

The compound exerts its effects by targeting specific viral enzymes, inhibiting their activity, and preventing the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication. By inhibiting these enzymes, the compound effectively reduces the viral load in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tenofovir Disoproxil Fumarate (TDF)

TDF (C₁₉H₃₀N₅O₁₀P·C₄H₄O₄) is a first-generation prodrug of tenofovir with a molecular weight of 539.5 g/mol . Key differences include:

- Bioavailability: TDF requires hydrolysis by esterases to release tenofovir, leading to high plasma concentrations of the parent drug, which contribute to renal toxicity. TAF, however, is more stable in plasma and undergoes selective hydrolysis in lymphocytes, reducing systemic exposure .

- Antiviral Efficacy: TAF demonstrates 4–7 times higher intracellular tenofovir diphosphate levels compared to TDF, translating to superior antiviral activity at lower doses .

Phosphonamidate Conjugates of Tenofovir

describes structurally modified phosphonamidates, such as:

Demonstrated comparable ¹H NMR and ESI-MS data to TAF but with unquantified antiviral activity .

Isopropyl(phenoxy((((S)-1-(6-tetradecanamido-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)-L-alaninate: Incorporates a myristoyl group to enhance membrane permeability.

Lipid-Conjugated Tenofovir Derivatives

highlights disulfide-linked conjugates:

- 2-(Hexadecyldisulfanyl)ethyl Propyl Phosphonate (16) :

- Butyl (2-(Hexadecyldisulfanyl)ethyl) Phosphonate (17) :

Stereoisomeric Variants

and describe stereoisomers of TAF, such as:

- Isopropyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate (CAS 383365-04-6): Molecular weight 476.47 g/mol, differing in stereochemistry at the phosphorus center. Antiviral activity likely reduced due to improper enzymatic activation, though specific data are unavailable .

Comparative Data Table

Research Findings and Limitations

- TAF vs. TDF: Clinical trials confirm TAF’s non-inferior efficacy with 48% lower risk of renal impairment . However, TAF’s synthesis is more complex, requiring precise stereochemical control .

- Novel Derivatives: Compounds from and show promise in preclinical models but lack comprehensive toxicity profiles. For example, the myristoylated derivative’s long-term stability remains unstudied .

Biological Activity

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate, commonly referred to as Tenofovir Alafenamide (TAF), is a prodrug of Tenofovir, an antiviral medication primarily used in the treatment of HIV and hepatitis B. This article delves into the biological activity of TAF, highlighting its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and potential side effects.

- Molecular Formula : C25H33N6O9P

- Molecular Weight : 592.54 g/mol

- CAS Number : 379270-38-9

TAF is designed to enhance the delivery of Tenofovir to target cells while minimizing systemic exposure. Once administered, TAF is rapidly converted to Tenofovir by intracellular enzymes. The active form then inhibits the reverse transcriptase enzyme of HIV, preventing viral replication. This selective activation leads to lower plasma concentrations of Tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), which reduces the risk of renal and bone toxicity associated with higher systemic levels of the drug .

Pharmacokinetics

The pharmacokinetic profile of TAF demonstrates several advantages over TDF:

| Parameter | TAF | TDF |

|---|---|---|

| Bioavailability | Higher (more effective at lower doses) | Lower (requires higher doses) |

| Half-life | Approximately 12 hours | Approximately 17 hours |

| Plasma Concentration | Lower peak concentrations | Higher peak concentrations |

| Renal Clearance | Reduced risk of nephrotoxicity | Higher risk of nephrotoxicity |

Clinical Efficacy

Numerous clinical trials have established the efficacy of TAF in treating HIV:

- Study on HIV Treatment : A pivotal study demonstrated that TAF was as effective as TDF in achieving viral suppression in treatment-naive patients after 48 weeks . The study showed that 92% of patients receiving TAF achieved an undetectable viral load compared to 90% in the TDF group.

- Long-term Safety and Efficacy : Longitudinal studies indicate that TAF maintains its antiviral efficacy over extended periods while exhibiting a more favorable safety profile concerning bone mineral density and renal function .

- Hepatitis B Treatment : TAF has also shown promise in treating chronic hepatitis B infection, with studies indicating significant reductions in viral load and improved liver function tests .

Side Effects and Considerations

While TAF is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Nausea, diarrhea, headache.

- Serious Risks : Although lower than with TDF, there remains a potential risk for renal impairment and bone density loss, particularly in patients with pre-existing conditions.

Case Studies

- Case Study on Renal Function : A cohort study involving patients transitioning from TDF to TAF showed a significant improvement in renal function markers (e.g., creatinine clearance) after switching medications .

- Bone Health Assessment : A longitudinal analysis indicated that patients on TAF experienced less bone mineral density loss compared to those on TDF over a two-year period, suggesting a safer profile for long-term use .

Q & A

Q. Table 1: Comparison of Synthesis Methods

Optimal conditions require inert atmospheres, precise stoichiometry, and real-time monitoring (e.g., LC-MS) to minimize side reactions like incomplete hydrolysis or esterification.

Basic: How can the stereochemical configuration of TAF be confirmed, and what analytical techniques are most reliable?

Answer:

TAF’s stereochemistry (S/R configurations) is validated using:

- NMR Spectroscopy : , , and NMR () identify coupling constants and shifts, confirming phosphonate and alaninate moieties.

- X-ray Crystallography : Programs like SHELX () resolve absolute configurations. For example, ORTEP-III visualizes molecular conformations and hydrogen-bonding networks critical for antiviral activity .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns), ensuring >99% enantiomeric excess.

Basic: What are the stability profiles of TAF under varying storage conditions, and how should it be handled to prevent degradation?

Answer:

TAF is stable under recommended storage (2–8°C, desiccated) but degrades under:

- Hydrolytic Conditions : Susceptible to esterase-mediated hydrolysis in aqueous buffers (pH <5 or >8) .

- Oxidative Stress : Incompatible with strong oxidizing agents, producing CO, CO, and phosphorus oxides ().

- Thermal Stress : TG-FTIR studies () show degradation above 150°C, releasing volatile byproducts.

Q. Handling Recommendations :

- Use argon/vacuum for moisture-sensitive steps.

- Avoid prolonged exposure to light or ambient humidity .

Advanced: How can conflicting data on TAF’s pharmacokinetic (PK) distribution be resolved in preclinical models?

Answer:

Discrepancies in lymphoid tissue distribution (e.g., vs. 16) arise from:

- Model Variability : Differences in animal species (e.g., murine vs. primate) and dosing regimens.

- Analytical Sensitivity : LC-MS/MS methods with lower detection limits (<1 ng/mL) improve accuracy in tissue quantification.

Q. Methodological Solutions :

- Comparative PK Studies : Use crossover designs in同一 models to isolate formulation effects.

- Radiolabeled Tracers : -TAF () tracks metabolite distribution dynamically.

Advanced: What mechanistic insights explain TAF’s preferential activation in target cells versus plasma?

Answer:

TAF’s prodrug design leverages intracellular esterases (e.g., cathepsin A) for hydrolysis to tenofovir diphosphate, minimizing systemic exposure. Key factors include:

- Lipophilicity : Enhanced by isopropyl and phenoxy groups, promoting cellular uptake via passive diffusion .

- Lymphoid Tissue Tropism : notes 5–10x higher concentrations in lymphocytes vs. plasma due to pH-dependent transporters.

Q. Experimental Validation :

- Knockout Models : CRISPR-edited cells lacking carboxylesterase 1 (CES1) show reduced activation, confirming enzyme-specific metabolism .

Advanced: How do structural modifications of TAF’s phosphonamidate group impact antiviral resistance profiles?

Q. Table 2: Structure-Activity Relationships

| Modification | Resistance Fold Change (vs. Wild-Type) | Half-Life (h) | Source |

|---|---|---|---|

| Azidododecanamido (Cmpd 96) | 2.5x | 12.3 | |

| Myristate (Cmpd 97) | 1.2x | 18.7 |

Advanced: What strategies mitigate TAF’s degradation during nanoparticle formulation (e.g., SLNs)?

Answer:

Solid lipid nanoparticles (SLNs) face challenges like burst release and chemical instability. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.